Methyl 2-(7-chloro-1,6-naphthyridin-2-yl)acetate
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Overview
Description
Methyl 2-(7-chloro-1,6-naphthyridin-2-yl)acetate is a chemical compound with the molecular formula C11H9ClN2O2 and a molecular weight of 236.66 g/mol . It belongs to the class of naphthyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of Methyl 2-(7-chloro-1,6-naphthyridin-2-yl)acetate typically involves the reaction of 7-chloro-1,6-naphthyridine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
Methyl 2-(7-chloro-1,6-naphthyridin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-(7-chloro-1,6-naphthyridin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex naphthyridine derivatives.
Mechanism of Action
The mechanism of action of Methyl 2-(7-chloro-1,6-naphthyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the naphthyridine core play crucial roles in binding to these targets, leading to inhibition or modulation of their activity . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Methyl 2-(7-chloro-1,6-naphthyridin-2-yl)acetate can be compared
Properties
Molecular Formula |
C11H9ClN2O2 |
---|---|
Molecular Weight |
236.65 g/mol |
IUPAC Name |
methyl 2-(7-chloro-1,6-naphthyridin-2-yl)acetate |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-11(15)4-8-3-2-7-6-13-10(12)5-9(7)14-8/h2-3,5-6H,4H2,1H3 |
InChI Key |
NUQVPEPNXVUCNL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NC2=CC(=NC=C2C=C1)Cl |
Origin of Product |
United States |
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